4-Ethoxy-3-ethylbenzyl alcohol

Vue d'ensemble

Description

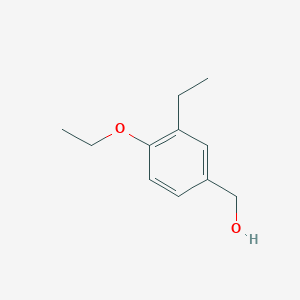

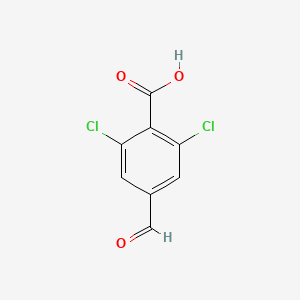

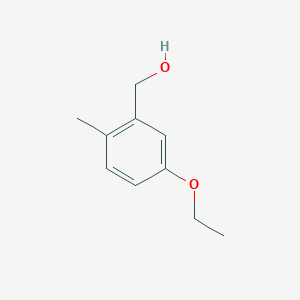

4-Ethoxy-3-ethylbenzyl alcohol is a chemical compound with the CAS Number: 2027537-25-1 . It has a molecular weight of 180.25 and its IUPAC name is (4-ethoxy-3-ethylphenyl)methanol . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Ethoxy-3-ethylbenzyl alcohol is1S/C11H16O2/c1-3-10-7-9(8-12)5-6-11(10)13-4-2/h5-7,12H,3-4,8H2,1-2H3 . This code provides a detailed description of the molecule’s structure.

Applications De Recherche Scientifique

Fragrance Synthesis

One notable application of compounds related to 4-ethoxy-3-ethylbenzyl alcohol is in the field of fragrance synthesis. The synthesis process includes the reduction of ethyl vanillin to ethyl vanillyl alcohol, which is a key step towards producing Methyl Diantilis, a commercially important fragrance. This compound is part of a family of fragrances that demonstrate pronounced olfactive notes. The process not only highlights the utility of such compounds in fragrance manufacture but also offers an introduction to intellectual property laws in the context of chemical synthesis (W. Miles & K. Connell, 2006).

Photocatalytic Oxidation

Another significant application involves the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol and its analogs, into corresponding aldehydes using titanium dioxide under visible light irradiation. This process emphasizes the role of 4-ethoxy-3-ethylbenzyl alcohol derivatives in green chemistry applications, where selective oxidation can be achieved with high conversion and selectivity. The ability to utilize visible light for photocatalytic processes represents a sustainable approach to chemical synthesis (S. Higashimoto et al., 2009).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of 4-ethoxy-3-ethylbenzyl alcohol are explored for their potential antiplasmodial properties. The synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide from vanillin, for instance, demonstrates the compound's application in developing antiplasmodium agents. This study highlights the significance of such derivatives in searching for new therapeutic agents, particularly through the heme polymerization inhibitory activity assay, showing promising results against malaria (D. Fitriastuti et al., 2021).

Green Chemistry

Further demonstrating the compound's versatility, research on the environmentally friendly photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspensions underlines the potential of 4-ethoxy-3-ethylbenzyl alcohol derivatives in green chemistry. The use of nanoporous hierarchical Pt/Bi2WO6 spheres for the selective and efficient conversion of aromatic alcohols into corresponding aldehydes under simulated sunlight showcases an innovative approach to photocatalysis. This method achieves high selectivity and conversion rates without overoxidation, offering a promising pathway for sustainable chemical synthesis (M. Qamar et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Propriétés

IUPAC Name |

(4-ethoxy-3-ethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-10-7-9(8-12)5-6-11(10)13-4-2/h5-7,12H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWLFXUNMIAXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)CO)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298163 | |

| Record name | Benzenemethanol, 4-ethoxy-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-ethylbenzyl alcohol | |

CAS RN |

2027537-25-1 | |

| Record name | Benzenemethanol, 4-ethoxy-3-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2027537-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-ethoxy-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

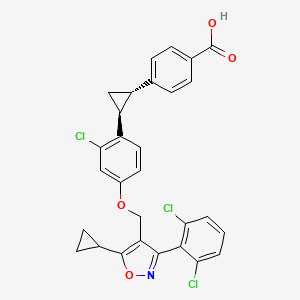

![3-[(2S)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B6315184.png)

![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6315213.png)

![2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B6315262.png)